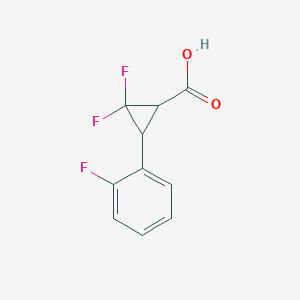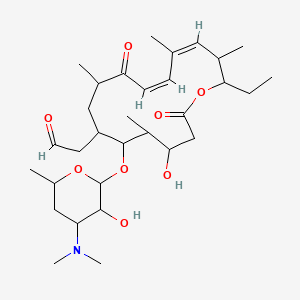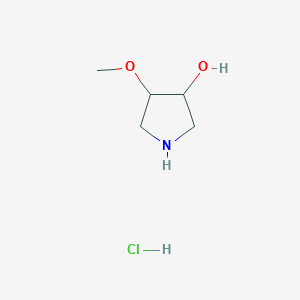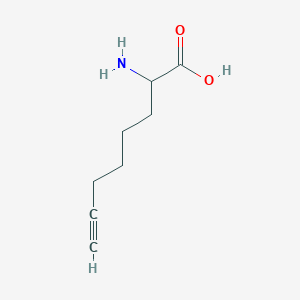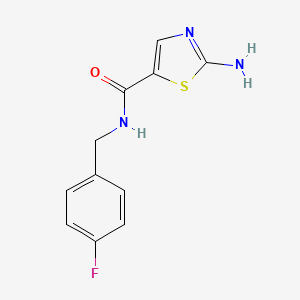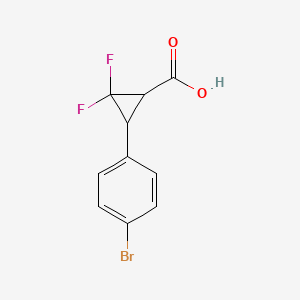
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 es un péptido sintético compuesto por varios DL-aminoácidos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 típicamente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Reacción de acoplamiento: Cada aminoácido se acopla a la cadena peptídica creciente utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de un aditivo de acoplamiento como hidroxi-benzotriazol (HOBt) u oxyma.
Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA) o reactivos similares.
Escisión: El péptido completo se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y captadores como triisopropilsilano (TIS).
Métodos de producción industrial
Para la producción a escala industrial, el proceso se amplía utilizando sintetizadores de péptidos automatizados. Estas máquinas pueden manejar cantidades mayores de reactivos y resinas, asegurando una producción constante y de alto rendimiento del péptido.
Análisis De Reacciones Químicas
Tipos de reacciones
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El residuo de triptófano se puede oxidar utilizando reactivos como peróxido de hidrógeno o ácido fórmico.
Reducción: Los puentes disulfuro, si están presentes, se pueden reducir utilizando ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Los residuos de aminoácidos se pueden sustituir utilizando reactivos específicos en condiciones controladas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido fórmico.
Reducción: Ditiotreitol (DTT), tris(2-carboxietil)fosfina (TCEP).
Sustitución: Derivados específicos de aminoácidos y reactivos de acoplamiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del triptófano puede conducir a la formación de cinurenina u otros derivados oxidados.
Aplicaciones Científicas De Investigación
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un péptido modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Se investiga por su posible papel en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluyendo como vehículo de administración de fármacos o como agente terapéutico en sí mismo.
Industria: Se utiliza en el desarrollo de nuevos materiales y como componente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2 depende de su aplicación específica. En sistemas biológicos, puede interactuar con receptores o enzimas específicos, modulando su actividad. La estructura del péptido le permite unirse a objetivos moleculares, influenciando varias vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- H-DL-xiIle-DL-Pro-DL-Trp-DL-Leu-NH2
- cyclo[DL-Leu-DL-Pro-DL-xiIle-DL-Phe-Unk-DL-Pro-DL-Val-DL-Pro]
Singularidad
H-DL-Leu-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Trp-DL-Lys-NH2: es único debido a su secuencia específica de DL-aminoácidos, que le confiere propiedades estructurales y funcionales distintas. Esta singularidad lo hace valioso para aplicaciones de investigación específicas donde otros péptidos pueden no ser tan efectivos.
Propiedades
IUPAC Name |
1-[1-[2-[(2-amino-4-methylpentanoyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H70N10O7/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVORLIHJCUSAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H70N10O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


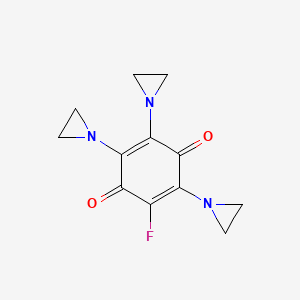
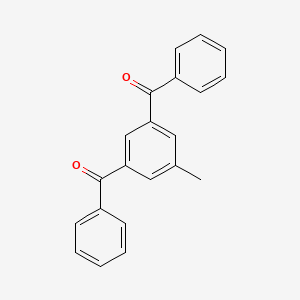
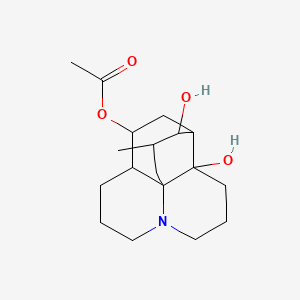
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)
